(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structural features, including a fluorophenyl group, a methoxy group, and a sulfonamido-imino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z
Biological Activity
The compound (2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide represents a novel class of chromone derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromene backbone : A bicyclic structure that is a hallmark of many biologically active compounds.
- Fluorophenyl group : This substituent may enhance lipophilicity and biological activity.
- Methoxy group : Often associated with increased antioxidant properties.
- Sulfonamide moiety : Known for its broad-spectrum biological activity.
Biological Activity Overview
Chromone derivatives, including this compound, have been reported to exhibit various biological activities, such as:
- Anticancer Properties : Some studies indicate that chromone derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Chromones have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Certain chromone derivatives exhibit significant antimicrobial properties against various pathogens.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling pathways that regulate cellular functions.
- Oxidative Stress Reduction : The methoxy group is often associated with antioxidant activity, potentially reducing oxidative stress in cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of related chromone derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Methylbenzenesulfonyl)-8-methoxychromen-2-imine | Lacks halogen substituents | Anticancer |
N-(3-Chloro-4-fluorophenyl)chromen-2-imine | Lacks methoxy and sulfonyl groups | Antimicrobial |
8-Methoxyflavone | Similar chromene backbone but different substituents | Antioxidant, anti-inflammatory |
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various chromone-3-carboxamides and evaluated their biological activities. Compounds demonstrated significant anti-inflammatory and cytotoxic properties against cancer cell lines . -
Inhibition Studies :
Research on chromone derivatives revealed their potential as MAO-B inhibitors, suggesting that structural modifications can enhance binding affinity and selectivity for therapeutic targets . -
Comparative Efficacy :
In vitro studies comparing different chromone derivatives indicated that modifications at the phenyl ring significantly impacted their anticancer efficacy, with certain derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
Properties
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKTUZOAQENO-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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